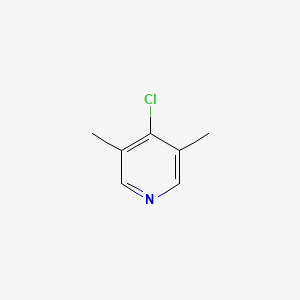

4-Chloro-3,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPYCAYJQTSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932107 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143798-73-6 | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143798-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3,5-dimethylpyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable building block in organic synthesis and medicinal chemistry. Its specific arrangement of a chlorine atom and two methyl groups on the pyridine ring imparts distinct chemical properties that make it a target for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectral data and safety information. While extensive experimental data for this specific compound is not broadly published, this guide consolidates available information and provides context based on related structures.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₈ClN | PubChem[1][2] |

| Molecular Weight | 141.60 g/mol | PubChem[1][2] |

| Appearance | Solid (predicted) | General observation for similar small molecules |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| IUPAC Name | This compound | PubChem[1][2] |

| InChI | InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | PubChem[1][2] |

| InChIKey | KQZPYCAYJQTSMV-UHFFFAOYSA-N | PubChem[1][2] |

| SMILES | CC1=CN=CC(=C1Cl)C | PubChem[1][2] |

| CAS Number | 143798-73-6 | PubChem[1][2] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following represents predicted data and typical spectral regions for similar compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two main signals:

-

A singlet for the two equivalent methyl groups (CH ₃) in the region of δ 2.2-2.5 ppm.

-

A singlet for the two equivalent pyridine ring protons (CH ) in the aromatic region, likely around δ 8.0-8.5 ppm.

2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments:

-

One signal for the methyl carbons.

-

Three signals for the aromatic carbons of the pyridine ring.

3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic peaks for:

-

C-H stretching of the methyl groups and the aromatic ring.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-Cl stretching vibration.

4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 141 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

Reactivity

The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups on the pyridine ring. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution reactions. The nitrogen atom of the pyridine ring can act as a base or a nucleophile.

Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is scarce. However, a general approach would likely involve the chlorination of 3,5-lutidine (3,5-dimethylpyridine). A plausible synthetic route is the N-oxidation of 3,5-lutidine, followed by chlorination at the 4-position and subsequent deoxygenation.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway to this compound.

Biological and Pharmacological Properties

There is limited specific information available in the public domain regarding the biological activity of this compound itself. However, substituted pyridine scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals. The presence of the chlorine atom and methyl groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Given its structure, this compound could serve as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. For instance, it has been mentioned as a reactant in the preparation of quinoline derivatives. Further screening in biological assays would be necessary to elucidate any intrinsic pharmacological activity.

Safety and Handling

Based on information for similar chlorinated pyridine compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[1] It may also cause respiratory irritation.[1]

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Conclusion

This compound is a chemical compound with potential applications as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides a summary of the existing computed data and outlines expected characteristics based on its structure. Further experimental investigation is required to fully characterize this compound and explore its potential in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine (CAS Number: 143798-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine is a substituted pyridine derivative with the CAS number 143798-73-6. This heterocyclic compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective antagonists for the α2C-adrenoceptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 143798-73-6 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| IUPAC Name | This compound |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of this compound

General Experimental Protocol for Chlorination of Pyridine N-oxides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

3,5-Dimethylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dimethylpyridine-N-oxide in a suitable anhydrous solvent like dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride, typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: This quenching step can be exothermic and may release gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by techniques such as column chromatography or distillation.

Application in the Synthesis of α2C-Adrenoceptor Antagonists

The primary documented application of this compound is as a key reactant in the synthesis of quinoline derivatives that exhibit potent and selective antagonist activity against the α2C-adrenoceptor.[1] This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by an amino group of a suitable aniline derivative.

General Experimental Protocol for the Synthesis of 4-Aminoquinoline Derivatives

The following is a general procedure for the synthesis of 4-(phenylamino)quinoline derivatives from this compound.

Materials:

-

This compound

-

Substituted aniline derivative

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or isopropanol)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) or a base (e.g., potassium carbonate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and the desired substituted aniline (1 to 1.2 equivalents).

-

Add a suitable solvent such as NMP or an alcohol.

-

Depending on the specific reaction, add a catalytic amount of an acid or a base.

-

Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product may precipitate out of the solution upon cooling or after the addition of water. If so, collect the solid by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 4-aminoquinoline derivative.

Biological Context: The α2C-Adrenoceptor Signaling Pathway

The α2C-adrenoceptor is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gi/o family of G proteins.[2][3] Upon binding of its endogenous ligands, norepinephrine and epinephrine, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary effect of Gi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.[2]

Caption: Simplified α2C-adrenoceptor signaling pathway.

Quantitative Data: Biological Activity of Derived Quinoline Antagonists

The following table summarizes the antagonist potency (pKi values) of selected quinoline derivatives synthesized from chloroquinoline precursors, as reported in the literature.[1] The data highlights the high affinity and selectivity of these compounds for the human α2C-adrenoceptor over the α2A and α2B subtypes.

| Compound ID | α2A pKi | α2B pKi | α2C pKi | α2C vs α2A Selectivity | α2C vs α2B Selectivity |

| 6a | 6.1 | 6.4 | 8.2 | 126 | 63 |

| 6b | 6.0 | 6.3 | 8.3 | 200 | 100 |

| 6j | <6.0 | <6.0 | 8.5 | >316 | >316 |

| 6k | 6.1 | 6.3 | 8.6 | 316 | 200 |

| 6o | 6.2 | 6.5 | 8.7 | 316 | 158 |

pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Selectivity is expressed as a fold difference (antilog of the difference in pKi values).

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of the synthesized quinoline derivatives for the α2-adrenoceptor subtypes is typically performed using a competitive radioligand binding assay.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology

Materials:

-

Cell membranes expressing the human α2A, α2B, or α2C-adrenoceptor.

-

Radioligand (e.g., [³H]RS-79948-197).

-

Test compounds (synthesized quinoline derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-treated with polyethyleneimine).

-

Filtration apparatus.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[5]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known non-labeled antagonist is used instead of the test compound. Total binding is determined in the absence of any competing ligand.[6]

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[6]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the generation of novel quinoline-based compounds with high affinity and selectivity for the α2C-adrenoceptor. The straightforward nucleophilic aromatic substitution chemistry of this compound allows for the facile introduction of various functionalities, making it a versatile tool in medicinal chemistry and drug discovery programs targeting the α2C-adrenoceptor and potentially other biological targets. Further exploration of the reactivity of this compound could lead to the discovery of new chemical entities with diverse pharmacological profiles.

References

- 1. INTRACELLULAR α2C-ADRENOCEPTORS: STORAGE DEPOT, STUNTED DEVELOPMENT OR SIGNALING DOMAIN? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-2C adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloro-3,5-dimethylpyridine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development.

Molecular Structure and Properties

This compound, also known as 4-chloro-3,5-lutidine, is a substituted pyridine derivative. Its structure consists of a pyridine ring with a chlorine atom at the 4-position and methyl groups at the 3 and 5-positions.

Below is a summary of its key quantitative properties:

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 143798-73-6[1] |

| Canonical SMILES | CC1=CN=CC(=C1Cl)C[1] |

| InChI Key | KQZPYCAYJQTSMV-UHFFFAOYSA-N[1] |

| Monoisotopic Mass | 141.0345270 Da[1] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 3,5-dimethylpyridine (3,5-Lutidine). A common strategy for introducing a substituent at the 4-position of a pyridine ring involves the formation of a pyridine-N-oxide intermediate, which activates the 4-position for subsequent reactions like chlorination.

This protocol outlines a potential laboratory-scale synthesis based on established chemical principles for pyridine derivatives.

Step 1: Oxidation of 3,5-Dimethylpyridine to 3,5-Dimethylpyridine-N-oxide

This step involves the N-oxidation of the starting material, 3,5-dimethylpyridine.

-

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,5-dimethylpyridine in acetic acid.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the excess acetic acid with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

-

Step 2: Chlorination of 3,5-Dimethylpyridine-N-oxide

This step introduces the chlorine atom at the 4-position of the pyridine ring.

-

Materials:

-

3,5-Dimethylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (if using SO₂Cl₂)

-

Ice

-

Sodium bicarbonate solution

-

-

Procedure:

-

In a fume hood, carefully add 3,5-dimethylpyridine-N-oxide to an excess of phosphorus oxychloride.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

The following diagram illustrates the logical flow of the two-step synthesis process.

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines, including chloro-dimethylpyridines, are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific applications of this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds.

Given that related compounds like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine are key intermediates in the synthesis of proton pump inhibitors such as omeprazole[2], it is plausible that this compound could serve as a building block in the development of new pharmaceutical agents. Its reactive chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers in medicinal chemistry and process development may find this compound to be a valuable starting material for the synthesis of novel therapeutic candidates.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring with two methyl groups, make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role in the development of pharmacologically active agents, particularly as a precursor to selective α2C-adrenoceptor antagonists. While direct and extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and proposes methodologies based on established chemical principles for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-chloro-3,5-lutidine | [1] |

| CAS Number | 143798-73-6 | [1] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

Proposed Experimental Protocol 1: Direct Chlorination of 3,5-Lutidine

Direct chlorination of lutidines can be challenging due to the potential for multiple substitutions and harsh reaction conditions. However, with careful control of stoichiometry and reaction parameters, selective chlorination at the 4-position may be achievable.

Reaction:

Caption: Proposed direct chlorination of 3,5-Lutidine.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-lutidine (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or a high-boiling chlorinated solvent).

-

Chlorination: While stirring, add a chlorinating agent (e.g., sulfuryl chloride, 1-1.2 equivalents) dropwise to the solution at a controlled temperature (this may require cooling). The reaction may be initiated by UV light or a radical initiator if using Cl₂ gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium sulfite).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Proposed Experimental Protocol 2: Chlorination of 3,5-Dimethylpyridine N-oxide

The N-oxide of pyridine is often used to activate the ring towards electrophilic substitution, particularly at the 4-position. Subsequent deoxygenation yields the desired 4-substituted pyridine.

Reaction Workflow:

Caption: Synthesis via the N-oxide intermediate.

Methodology:

Step 1: Synthesis of 3,5-Dimethylpyridine N-oxide

-

Dissolve 3,5-lutidine in a suitable solvent like dichloromethane or acetic acid.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up involves washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.

Step 2: Chlorination of 3,5-Dimethylpyridine N-oxide

-

Treat the 3,5-dimethylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated.

-

After the reaction is complete, the excess chlorinating agent is carefully quenched (e.g., with ice-water).

-

The product, this compound N-oxide, is then extracted with an organic solvent.

Step 3: Deoxygenation of this compound N-oxide

-

The N-oxide is reduced to the corresponding pyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd).

-

The final product, this compound, is then purified by standard methods like column chromatography or distillation.

Applications in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the chloro-substituent for further functionalization.

Intermediate in the Synthesis of α2C-Adrenoceptor Antagonists

One of the noted applications of this compound is as a reactant in the preparation of quinoline derivatives that act as selective α2C-adrenoceptor antagonists. The α2C-adrenoceptor is a G-protein-coupled receptor involved in various physiological processes, and its modulation is a target for treating conditions like depression and other neuropsychiatric disorders.

Proposed Synthetic Application:

Caption: Role as an intermediate for α2C-adrenoceptor antagonists.

In a typical synthetic sequence, the chlorine atom at the 4-position of the pyridine ring can be displaced by a nucleophile (e.g., an amine or a thiol) via a nucleophilic aromatic substitution (SNAAr) reaction. This reaction is often the key step in building the core structure of the target antagonist. The resulting substituted 3,5-dimethylpyridine can then undergo further chemical transformations to yield the final quinoline-based drug molecule.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related chlorinated pyridine compounds are generally handled with care. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly as a precursor to α2C-adrenoceptor antagonists. Although detailed experimental protocols and comprehensive characterization data are not extensively documented in public sources, its synthesis can be reasonably approached through established methods of pyridine chemistry. This guide provides a foundational understanding for researchers and scientists working in drug discovery and development, highlighting the importance of this and similar substituted pyridines as key building blocks for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound could unveil new avenues for drug design.

References

Spectroscopic Profile of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-dimethylpyridine, a key chemical intermediate. The document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry (MS) fragmentation pattern. Detailed experimental protocols for acquiring such spectra are also included to facilitate replicable and accurate analysis in a laboratory setting.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using established prediction models and an analysis of characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | H-2, H-6 |

| ~2.4 | s | 6H | CH₃ at C-3, C-5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-2, C-6 |

| ~145 | C-4 |

| ~132 | C-3, C-5 |

| ~18 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600-1550 | Strong | C=N Stretch (Pyridine Ring) |

| 1500-1400 | Medium-Strong | C=C Stretch (Pyridine Ring) |

| 1465-1440 | Medium | CH₃ Asymmetric Bending |

| 1380-1365 | Medium | CH₃ Symmetric Bending |

| 1100-1000 | Strong | C-Cl Stretch |

| 850-750 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The expected molecular ion and major fragments for this compound are presented below. The molecular formula is C₇H₈ClN, with a molecular weight of approximately 141.60 g/mol .[1]

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Comments |

| 141/143 | [C₇H₈ClN]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope. |

| 126 | [C₆H₅ClN]⁺ | Loss of a methyl radical (•CH₃). |

| 106 | [C₇H₈N]⁺ | Loss of a chlorine radical (•Cl). |

| 91 | [C₆H₅N]⁺ | Loss of HCl. |

| 77 | [C₅H₃N]⁺ | Fragmentation of the pyridine ring. |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the nucleus being observed (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition :

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The software will automatically perform the background subtraction.

-

Identify and label the wavenumbers of the significant absorption peaks in the spectrum.

-

Mass Spectrometry (MS) (Electron Ionization - EI)

-

Sample Introduction :

-

For a solid sample, a direct insertion probe is commonly used.

-

A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

-

The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is gently heated to volatilize the sample into the ion source.

-

-

Ionization and Analysis :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated out of the ion source by an electric field.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing :

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

The most intense peak in the spectrum is designated as the base peak and assigned a relative abundance of 100%.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this document furnishes qualitative solubility information, stability profiles inferred from related compounds, and detailed, established experimental protocols for the determination of these critical physicochemical properties. The aim is to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound.

Introduction

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and agrochemicals. The chlorine atom at the 4-position and the methyl groups at the 3- and 5-positions significantly influence the molecule's electronic properties, lipophilicity, and reactivity, which in turn dictate its solubility and stability. An understanding of these properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the shelf-life of products containing this moiety.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | PubChem |

| Molecular Weight | 141.60 g/mol | PubChem |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| CAS Number | 143798-73-6 | PubChem |

Solubility Profile

Qualitative Solubility Assessment:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Chlorinated pyridines exhibit a range of solubilities in water. A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is described as soluble in water.[1][2][3][4] The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, which can enhance solubility. However, the hydrophobic contributions of the two methyl groups and the chlorine atom may limit its aqueous solubility compared to unsubstituted pyridine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the presence of the nonpolar methyl groups and the chloro-substituent, some solubility in nonpolar solvents is expected.

For comparative purposes, the table below presents solubility data for a structurally similar compound, 2,5-Dichloropyridine. While not a direct substitute, this data can provide a preliminary guide for solvent selection.

Table 1: Solubility of a Structurally Related Compound (2,5-Dichloropyridine) in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

| Toluene | 25 | Data not available |

| Hexane | 25 | Data not available |

Note: This table is intended for illustrative purposes. Researchers are strongly advised to determine the solubility of this compound experimentally.[5]

Stability Profile

Detailed stability studies on this compound are not extensively reported. However, general stability can be inferred from the chemical nature of halogenated pyridines and information available for related compounds.

General Stability:

A safety data sheet for a related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, states that it is "Stable under normal conditions."[1] This suggests that this compound is likely to be reasonably stable under standard storage conditions (cool, dry, dark place).

Potential Degradation Pathways:

Halogenated pyridines can be susceptible to degradation under certain conditions:

-

Hydrolysis: The carbon-chlorine bond in chloropyridines can undergo nucleophilic substitution by water, particularly at non-neutral pH and elevated temperatures, to yield the corresponding hydroxypyridine derivative.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dechlorination or other rearrangements.

-

Oxidation: While the pyridine ring is relatively resistant to oxidation, the methyl substituents could be susceptible to oxidation under harsh conditions.

-

Thermal Decomposition: At elevated temperatures, decomposition is expected. Hazardous decomposition products for a related compound include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

Table 2: Summary of Potential Stability Issues and Recommended Storage

| Condition | Potential for Degradation | Recommended Storage/Handling |

| Temperature | Stable at ambient temperatures. Decomposition at elevated temperatures. | Store in a cool place. Avoid excessive heat. |

| Light | Potential for photolytic degradation. | Store in a light-resistant container (e.g., amber vial). |

| pH | Potential for hydrolysis, especially at acidic or basic pH. | Store in a neutral environment. Avoid contact with strong acids and bases. |

| Oxidizing Agents | Potential for oxidation of methyl groups. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

Given the lack of specific data, the following detailed experimental protocols are provided to enable researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Ensure a visible excess of the solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate separation.

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the compound due to adsorption.

-

Dilute the filtrate with a known volume of a suitable solvent.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.

-

-

Time Points:

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.

-

Characterize significant degradation products using LC-MS/MS or NMR if necessary.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Logical Relationship for Forced Degradation Study

References

- 1. fishersci.se [fishersci.se]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride CAS#: 86604-75-3 [m.chemicalbook.com]

- 3. cionpharma.com [cionpharma.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. database.ich.org [database.ich.org]

- 7. ikev.org [ikev.org]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Hazards and Safety Information for 4-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for 4-Chloro-3,5-dimethylpyridine from your supplier before handling this chemical.

Introduction

This compound is a substituted pyridine derivative utilized as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for its safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the known hazards, safety precautions, and relevant experimental protocols for assessing the toxicological properties of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Appearance | Not specified (often a solid) |

| Odor | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Toxicological Information

-

Oral: Harmful if swallowed, may cause gastrointestinal irritation, nausea, vomiting, and systemic toxic effects.

-

Dermal: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Inhalation: May cause respiratory tract irritation, leading to coughing, shortness of breath, and other respiratory discomforts.

-

Eye Contact: Causes serious eye damage, with the potential for irreversible injury.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments used to determine the toxicological profile of chemicals like this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Administration: The test substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure:

-

Initially, three animals are dosed.

-

If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).

-

If mortality is observed, the test is repeated with a lower dose.

-

-

Endpoint: The LD50 is estimated based on the mortality rate at different dose levels, allowing for classification into a GHS category.

DOT Diagram: OECD 423 Decision Process

Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Testing.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[1]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[1]

-

Application: 0.5 g of the solid substance is applied to a small area of shaved skin.[1]

-

Exposure: The test site is covered with a gauze patch for 4 hours.[1]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess reversibility.[1]

-

Scoring: The severity of skin reactions is graded according to a standardized scoring system.

-

Endpoint: The substance is classified as an irritant based on the severity and persistence of the skin reactions.[1]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[2]

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are used.[2]

-

Application: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of effects.[2]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required. |

DOT Diagram: Safe Handling Workflow

Caption: General workflow for safely handling hazardous chemicals.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or other secure area.

Disposal:

-

Dispose of contents/container in accordance with local, regional, and national regulations.

-

This material and its container must be disposed of as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile. Professionals in research, development, and manufacturing must be fully aware of its toxicity and handle it with the utmost care. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling procedures are critical to minimizing the risks associated with this compound. In the absence of specific published toxicity data, a cautious approach based on its GHS classification is essential.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dimethylpyridine, a key heterocyclic compound, and its significant role as a building block in synthetic chemistry, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, and provides an in-depth look at the experimental protocols for the synthesis of a crucial derivative.

Chemical Identity and Synonyms

This compound and its closely related derivatives are identified by various names and registry numbers across chemical databases and commercial suppliers. Accurate identification is crucial for procurement, safety, and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 143798-73-6[1][2] |

| PubChem CID | 10997126[1] |

| EC Number | 184-075-6[1] |

| Molecular Formula | C7H8ClN[1][2] |

| InChI | InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3[1] |

| SMILES | CC1=CN=CC(=C1Cl)C[1] |

| Other Names | 4-chloro-3,5-dimethyl-pyridine[1] |

A structurally related compound of significant interest in drug development is 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.

Table 2: Synonyms and Identifiers for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

| Identifier Type | Value |

| IUPAC Name | 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine[3] |

| CAS Number | 142885-96-9[3][4] |

| PubChem CID | 11019637[3] |

| Molecular Formula | C8H9Cl2N[3][4] |

| InChI | InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3[3] |

| SMILES | CC1=CN=C(C(=C1Cl)C)CCl[3] |

| Other Names | Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-[3][4] |

Physicochemical Properties

The physicochemical properties of these compounds are essential for designing synthetic routes, purification procedures, and for understanding their pharmacokinetic profiles in drug development.

Table 3: Physicochemical Properties

| Property | This compound | 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine |

| Molecular Weight | 141.60 g/mol [1] | 190.07 g/mol [3][4] |

| Monoisotopic Mass | 141.0345270 Da[1] | 189.0112047 Da[3] |

| XLogP3-AA | 2.2 | 2.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 0 | 1 |

| Exact Mass | 141.0345270 Da[1] | 189.0112047 Da[3] |

| Topological Polar Surface Area | 12.9 Ų[1][3] | 12.9 Ų[3] |

| Heavy Atom Count | 9 | 11 |

| Complexity | 84.9[1] | 129[3] |

Role in Drug Development

Substituted pyridines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. This compound and its derivatives are notably used in the preparation of proton pump inhibitors (PPIs) and have been explored in the development of novel kinase inhibitors.

One of the most prominent applications is in the synthesis of Omeprazole, a widely used medication for treating peptic ulcers and gastroesophageal reflux disease (GERD). The structural backbone of this compound is a key component that is incorporated into the final drug molecule.

Additionally, derivatives have been utilized in the design of potent and selective Hsp90 inhibitors, which are a class of anti-cancer agents.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate for Omeprazole, derived from a related pyridine precursor.

Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This procedure involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a chlorinating agent such as thionyl chloride or sulfuryl chloride.

Materials:

-

2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

-

Dichloromethane (CH₂Cl₂)

-

Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂)

-

Acetone

-

Ice bath

-

Three-necked flask equipped with a stirrer and dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask containing 480 ml of dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the mixture to cool.

-

Addition of Chlorinating Agent: Prepare a solution of 225 ml of sulfuryl chloride. Add the sulfuryl chloride solution dropwise to the cooled reaction mixture while stirring. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours with continuous stirring.

-

Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

-

Precipitation and Filtration: Add acetone to the concentrated residue and stir until a paste is formed. Filter the resulting solid under reduced pressure.

-

Washing and Drying: Wash the filter cake with acetone and then dry it to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Expected Outcome:

This process is reported to yield approximately 230 g of the final product with a purity of 99.7%, corresponding to a total yield of 76.4%.

Safety and Handling

This compound and its derivatives are classified as hazardous chemicals. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

This compound is a valuable heterocyclic compound that serves as a versatile precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its derivatives are integral to the production of widely used drugs, underscoring the importance of understanding its chemistry and synthetic applications. The protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important class of compounds.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dimethylpyridine, a key heterocyclic intermediate in organic synthesis. The document details its historical context, physicochemical properties, and detailed experimental protocols for its preparation. Furthermore, it visualizes the synthetic pathways, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its parent compound, lutidine. The lutidines, which are dimethyl-substituted derivatives of pyridine, were first isolated from Dippel's oil and named by Thomas Anderson in 1851.[1] The specific isomer, 3,5-Lutidine (3,5-dimethylpyridine), serves as the direct precursor to this compound.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from established chemical databases.

| Property | Value | Reference |

| Molecular Formula | C7H8ClN | [4] |

| Molecular Weight | 141.60 g/mol | [4] |

| CAS Number | 143798-73-6 | [4] |

| IUPAC Name | This compound | [4] |

| Monoisotopic Mass | 141.0345270 Da | [4] |

| XlogP (predicted) | 2.2 | [5] |

| Predicted CCS (Ų) | [M+H]+: 123.5, [M+Na]+: 134.5, [M-H]-: 126.4 | [5] |

| Appearance | Oily liquid (based on 3,5-Lutidine) | [2] |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of 3,5-dimethylpyridine N-oxide. The following protocol is a representative method based on general procedures for the chlorination of pyridine N-oxides.

Synthesis of 3,5-Dimethylpyridine N-oxide (Precursor)

Materials:

-

3,5-Lutidine

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Sodium carbonate solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Lutidine in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, heat the mixture to 70-80°C and maintain it for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid with a saturated sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 3,5-dimethylpyridine N-oxide.

Synthesis of this compound

Materials:

-

3,5-Dimethylpyridine N-oxide

-

Phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2)

-

Dichloromethane (if using SO2Cl2)

-

Ice water

-

Sodium carbonate solution

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the 3,5-dimethylpyridine N-oxide.

-

If using phosphorus oxychloride, slowly add it dropwise to the N-oxide. The reaction is typically heated to facilitate the conversion.

-

Alternatively, dissolve the N-oxide in a chlorinated solvent like dichloromethane and add sulfuryl chloride dropwise at a controlled temperature.

-

After the addition is complete, the reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of approximately 8.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, 3,5-Lutidine.

Caption: Synthetic workflow for this compound.

Logical Relationship as a Pharmaceutical Intermediate

This diagram shows the logical relationship of this compound as a key intermediate in the multi-step synthesis of Omeprazole, a widely used proton pump inhibitor.[6][7]

Caption: Role as a pharmaceutical intermediate in Omeprazole synthesis.

References

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. This compound | C7H8ClN | CID 10997126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H8ClN) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

Reactivity Profile of 4-Chloro-3,5-dimethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity is characterized by the presence of a chlorine atom at the C4-position of the electron-deficient pyridine ring, flanked by two activating methyl groups. This arrangement makes the molecule susceptible to a range of transformations, primarily nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the C-Cl bond. The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at the C4 position, making it electrophilic and prone to attack by nucleophiles. The two methyl groups at the C3 and C5 positions exert a moderate electron-donating effect through hyperconjugation, which can slightly modulate the reactivity of the C4 position. The principal reaction pathways for the functionalization of this compound are:

-

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloride ion by a variety of nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which enable the formation of carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for this compound, allowing for the introduction of a wide range of functional groups at the C4-position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

O-Nucleophiles (Alkoxylation)

The displacement of the chloride with oxygen-based nucleophiles, such as alkoxides, is a common method to synthesize 4-alkoxy-3,5-dimethylpyridines. These reactions are typically carried out in the presence of a base to generate the alkoxide in situ.

Table 1: Representative SNAr Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium methoxide | - | Methanol | Reflux | 12 | 4-Methoxy-3,5-dimethylpyridine | High |

| Various alcohols | Powdered NaOH | DMSO | 80 | Overnight | 4-Alkoxy-3,5-dimethylpyridines | 75-80[1] |

Experimental Protocol: General Procedure for Alkoxylation

-

To a solution of the desired alcohol (1.2 equivalents) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide (1.5 equivalents).

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines leads to the formation of 4-amino-3,5-dimethylpyridine derivatives, which are important scaffolds in medicinal chemistry. These reactions can be performed under thermal conditions, often in the presence of a base.

Table 2: Representative SNAr Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Primary/Secondary Amines | - | - | Varies | Varies | 4-Substituted-amino-3,5-dimethylpyridines | Moderate to High[2] |

Experimental Protocol: General Procedure for Amination

-

In a sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.5-2.0 equivalents).

-

A solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, although in some cases, the reaction can be run neat.

-

Heat the reaction mixture to 100-150 °C for several hours to overnight.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, offering a milder and more versatile alternative to classical methods for the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines with this compound. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Table 3: Representative Buchwald-Hartwig Amination Reactions